3,4-Dimethoxyphenyl 2-(3,4-dimethoxyphenyl)acetate
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Overview
Description
3,4-Dimethoxyphenyl 2-(3,4-dimethoxyphenyl)acetate is an organic compound that belongs to the class of phenylacetates This compound is characterized by the presence of two 3,4-dimethoxyphenyl groups attached to an acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dimethoxyphenyl 2-(3,4-dimethoxyphenyl)acetate can be achieved through several synthetic routes. One common method involves the reaction of 3,4-dimethoxyphenol with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
For industrial-scale production, the synthesis may involve more efficient and cost-effective methods. One approach includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of renewable catalysts, can be employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
3,4-Dimethoxyphenyl 2-(3,4-dimethoxyphenyl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products Formed
Oxidation: Quinones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3,4-Dimethoxyphenyl 2-(3,4-dimethoxyphenyl)acetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,4-Dimethoxyphenyl 2-(3,4-dimethoxyphenyl)acetate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to various biological effects. For example, it may inhibit the activity of enzymes involved in oxidative stress pathways, thereby exhibiting antioxidant properties. Additionally, it can interact with cellular receptors to modulate signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenylacetic acid: Similar structure but with a carboxylic acid group instead of an acetate group.
3,4-Dimethoxyphenylacetonitrile: Contains a nitrile group instead of an acetate group.
1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: A more complex structure with additional functional groups.
Uniqueness
3,4-Dimethoxyphenyl 2-(3,4-dimethoxyphenyl)acetate is unique due to its specific combination of two 3,4-dimethoxyphenyl groups attached to an acetate moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C18H20O6 |
---|---|
Molecular Weight |
332.3 g/mol |
IUPAC Name |
(3,4-dimethoxyphenyl) 2-(3,4-dimethoxyphenyl)acetate |
InChI |
InChI=1S/C18H20O6/c1-20-14-7-5-12(9-16(14)22-3)10-18(19)24-13-6-8-15(21-2)17(11-13)23-4/h5-9,11H,10H2,1-4H3 |
InChI Key |
SAUJBECWWBFUKO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)OC2=CC(=C(C=C2)OC)OC)OC |
Origin of Product |
United States |
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